molecular formula C27H42O3 B10849376 [(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

Cat. No.: B10849376
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-JTGIGXABSA-N
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Description

HU-433 is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor. It is an enantiomer of HU-308 and is known for its potent anti-inflammatory and neuroprotective effects. Unlike many cannabinoids, HU-433 does not bind to the CB1 receptor, which is associated with psychoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HU-433 involves the enantioselective synthesis of its precursor, HU-308. The process typically includes the following steps:

Industrial Production Methods

Industrial production of HU-433 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated reactors, continuous flow chemistry, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

HU-433 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of HU-433, each with potentially different biological activities .

Scientific Research Applications

HU-433 has a wide range of scientific research applications:

Mechanism of Action

HU-433 exerts its effects by binding to the CB2 receptor, which is primarily expressed on immune cells. Upon binding, HU-433 activates the CB2 receptor, leading to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. This results in anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HU-433 is unique due to its high potency and selectivity for the CB2 receptor, making it a valuable tool for studying the CB2 receptor’s role in various physiological processes. Its ability to modulate immune responses and inflammation without affecting the CB1 receptor distinguishes it from other cannabinoids .

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20?,21-,22+/m0/s1

InChI Key

CFMRIVODIXTERW-JTGIGXABSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Origin of Product

United States

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